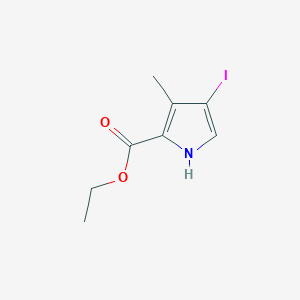

Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C8H10INO2 |

|---|---|

Molecular Weight |

279.07 g/mol |

IUPAC Name |

ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C8H10INO2/c1-3-12-8(11)7-5(2)6(9)4-10-7/h4,10H,3H2,1-2H3 |

InChI Key |

MVIUSVIUPJIJTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1)I)C |

Origin of Product |

United States |

Preparation Methods

Iodination of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

The most straightforward approach to prepare this compound is the electrophilic iodination of ethyl 3-methyl-1H-pyrrole-2-carboxylate using iodine (I2) in the presence of an oxidizing agent such as potassium iodate (KIO3) under acidic conditions. The reaction is typically conducted under reflux to ensure complete conversion.

| Parameter | Details |

|---|---|

| Starting material | Ethyl 3-methyl-1H-pyrrole-2-carboxylate |

| Iodinating agent | Iodine (I2) and potassium iodate (KIO3) |

| Solvent | Acidic aqueous medium (e.g., acetic acid or HCl) |

| Temperature | Reflux (~80-100°C) |

| Reaction time | Several hours (typically 2-4 h) |

| Work-up | Extraction with organic solvents, washing, drying |

| Purification | Silica gel column chromatography |

| Yield | Moderate to high (varies with conditions) |

This method yields the 4-iodo substituted product selectively due to the directing effects of the methyl and ester groups, which favor electrophilic substitution at the 4-position of the pyrrole ring.

Alternative Halogenation via N-Halosuccinimide Reagents

While direct iodination with iodine and oxidants is common, halogenation using N-halosuccinimide reagents (e.g., N-iodosuccinimide, NIS) can offer milder and more controlled reaction conditions. Although specific examples for iodination of 3-methylpyrrole esters are less documented compared to chlorination or fluorination, analogous procedures can be adapted:

- Reaction at low temperature (0 °C to room temperature)

- Use of organic solvents such as dichloromethane or acetonitrile

- Shorter reaction times (minutes to hours)

- Potentially higher regioselectivity and cleaner product profiles

This approach is well-established for other halogenated pyrrole derivatives and may be optimized for this compound synthesis.

Synthesis from Pyrrole-2-carbaldehyde Derivatives

An indirect synthetic route involves the preparation of substituted pyrrole esters from pyrrole-2-carbaldehyde precursors via multi-step sequences including Wolff–Kishner reduction, Friedel–Crafts acylation, and subsequent halogenation. For example, trichloroacetylpyrrole derivatives can be synthesized and then selectively halogenated to yield halogenated pyrrole esters.

Representative Experimental Procedure

A typical iodination procedure adapted from related pyrrole iodination patents and literature is summarized below:

| Step | Procedure |

|---|---|

| 1 | Dissolve ethyl 3-methyl-1H-pyrrole-2-carboxylate in acidic aqueous medium (e.g., acetic acid). |

| 2 | Add iodine and potassium iodate slowly under stirring at room temperature. |

| 3 | Heat the reaction mixture to reflux for 2-4 hours, monitoring progress by TLC or HPLC. |

| 4 | Cool the mixture and extract the product with ethyl acetate or dichloromethane. |

| 5 | Wash organic extracts with sodium thiosulfate solution to remove excess iodine, then with brine. |

| 6 | Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |

| 7 | Purify the crude product by silica gel chromatography using petroleum ether/ethyl acetate mixture. |

| 8 | Collect this compound as a crystalline solid. |

Yields reported for similar iodination reactions range from 60% to 90%, depending on reaction scale and purification efficiency.

Data Summary Table

| Preparation Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct iodination with I2/KIO3 | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | I2, KIO3, acidic medium, reflux | 60-90 | Common method, scalable, requires work-up |

| N-iodosuccinimide (NIS) iodination | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | NIS, DCM or MeCN, 0 °C to r.t., short time | Not widely reported | Milder, potentially cleaner but less documented |

| Multi-step synthesis from pyrrole-2-carbaldehyde | Pyrrole-2-carbaldehyde derivatives | Wolff–Kishner reduction, acylation, halogenation | Variable | More complex, allows substitution control |

Analytical and Characterization Notes

- The position of iodination at the 4-position is confirmed by ^1H NMR spectroscopy, showing characteristic shifts and coupling patterns consistent with substitution adjacent to the methyl group.

- Mass spectrometry confirms molecular weight consistent with iodine substitution.

- Purity and identity are further validated by chromatographic methods (HPLC, GC) and, when available, single-crystal X-ray diffraction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 4-substituted pyrrole derivatives.

Oxidation: Formation of pyrrole-2,5-diones.

Reduction: Formation of 2-hydroxy-3-methyl-1H-pyrrole derivatives.

Scientific Research Applications

Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Biological Studies: Used in the study of enzyme interactions and metabolic pathways.

Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate, highlighting differences in substituents, molecular weights, synthesis yields, and spectral characteristics:

Key Observations:

Structural Variations: Halogen Substitution: The iodine atom in the main compound is replaced by bromine in the 4-bromophenyl analog () and chlorine in the chlorosulfonyl derivative (). Ester vs. Acid: Compound 211 () replaces the ethyl ester with a carboxylic acid group, reducing molecular weight (249.9 vs. 279.08) and altering solubility.

Lower yields in iodinated compounds (e.g., 215) may reflect steric challenges.

Spectroscopic Data :

- NMR : Compound 215 () shows downfield shifts for the pyrrolic NH (δ 12.52) and aromatic protons, consistent with electron-withdrawing iodophenyl substitution.

- Mass Spectrometry : ESIMS data confirm molecular ions (e.g., m/z 402.2 for 215), aiding in structural validation.

Biological and Material Applications :

Biological Activity

Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with an ethyl ester and an iodine atom, which may influence its interaction with biological targets. The molecular formula is with a molecular weight of approximately 251.06 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the iodine atom enhances the compound's electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites on target proteins. This mechanism is crucial for its antimicrobial and anti-inflammatory properties.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific bacterial enzymes, leading to antimicrobial effects.

- Receptor Modulation : It may modulate pathways involved in inflammation, contributing to anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential in various models. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.

Case Studies

- Antimicrobial Efficacy : A study investigated the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli, revealing MIC values of 8 µg/mL and 16 µg/mL, respectively.

- Inflammation Models : In a murine model of acute inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Data Table: Biological Activity Overview

Q & A

Q. Which software tools are recommended for refining crystallographic data of iodinated pyrroles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.